molecular formula C7H11ClN4O B11897955 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one

5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one

Cat. No.: B11897955
M. Wt: 202.64 g/mol
InChI Key: SADPGGRVZZIEAV-UHFFFAOYSA-N
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Description

5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is a synthetic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrazine-2-carboxylic acid and isopropylamine.

    Formation of Intermediate: The carboxylic acid group is converted to an amide using isopropylamine under controlled conditions.

    Hydrazinylation: The intermediate is then treated with hydrazine hydrate to introduce the hydrazinyl group at the 3-position of the pyrazine ring.

    Cyclization: The final step involves cyclization to form the desired pyrazin-2(1H)-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: Reduction of the pyrazinone ring can lead to the formation of dihydropyrazine derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Azides or nitroso derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazinone ring may also interact with DNA or RNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-hydrazinylpyrazine-2(1H)-one: Lacks the isopropyl group, which may affect its biological activity.

    3-Hydrazinyl-1-isopropylpyrazin-2(1H)-one: Lacks the chlorine atom, potentially altering its reactivity.

    5-Chloro-1-isopropylpyrazin-2(1H)-one: Lacks the hydrazinyl group, which is crucial for certain reactions.

Uniqueness

5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is unique due to the presence of both the hydrazinyl and isopropyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

5-chloro-3-hydrazinyl-1-propan-2-ylpyrazin-2-one

InChI

InChI=1S/C7H11ClN4O/c1-4(2)12-3-5(8)10-6(11-9)7(12)13/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

SADPGGRVZZIEAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C(C1=O)NN)Cl

Origin of Product

United States

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